3-[(Phenylmethoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-(phenylmethoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)14-8-4-7-13(9-14)11-18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVISPZSSSTPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 3 Phenylmethoxy Methyl Benzoic Acid
Established Synthetic Routes to 3-[(Phenylmethoxy)methyl]benzoic Acid
The synthesis of this compound can be accomplished through several strategic pathways, each leveraging fundamental organic reactions to construct the target molecule from different precursors.
Benzylation and Subsequent Carboxylation Approaches
This strategy involves the introduction of the benzyl (B1604629) ether moiety (benzylation) followed by the formation of the carboxylic acid group (carboxylation). One common pathway begins with a precursor like 3-methylbenzyl alcohol. The hydroxyl group is first protected as a benzyl ether using benzyl bromide in the presence of a base (Williamson ether synthesis) to yield 1-(benzyloxymethyl)-3-methylbenzene. The methyl group of this intermediate is then carboxylated.
A more direct and modern approach involves the nickel-catalyzed carboxylation of benzyl halides using carbon dioxide. nih.govresearchgate.netorganic-chemistry.org In this method, a precursor such as 3-(benzyloxymethyl)benzyl chloride would be subjected to a nickel catalyst system in the presence of a reducing agent and atmospheric CO2. nih.govorganic-chemistry.org This reaction proceeds under mild, room-temperature conditions and avoids the need for pre-formed, sensitive organometallic reagents, offering an operationally simple protocol for creating the phenylacetic acid derivative structure. nih.govorganic-chemistry.org
Another advanced technique is the direct carboxylation of benzylic C–H bonds. nih.gov This method uses a hypervalent iodine(III) reagent with an inorganic bromide to generate radical species that can selectively carboxylate a benzylic position under mild conditions, potentially converting 1-(benzyloxymethyl)-3-methylbenzene directly to the final product. nih.gov
Table 1: Benzylation and Carboxylation Strategy Overview
| Step | Description | Starting Material Example | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1. Benzylation | Protection of a hydroxyl or formation of benzyl ether. | 3-Methylbenzyl alcohol | Benzyl bromide, Base (e.g., NaH) | 1-(Benzyloxymethyl)-3-methylbenzene |
Grignard Reaction-Based Synthesis Sequences
The Grignard reaction provides a classic and reliable method for forming carbon-carbon bonds, and it is well-suited for synthesizing benzoic acid derivatives. ucalgary.cayoutube.com The general sequence involves preparing a Grignard reagent from an aryl halide and then reacting it with solid carbon dioxide (dry ice), followed by an acidic workup. ucalgary.calibretexts.org
For the synthesis of this compound, the process would start with a suitable halogenated precursor, such as 3-bromobenzyl alcohol. The hydroxyl group is first protected via Williamson ether synthesis with benzyl bromide to form 1-bromo-3-[(phenylmethoxy)methyl]benzene. This aryl bromide is then treated with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding phenylmagnesium bromide reagent. libretexts.orglibretexts.org
The initiation of Grignard reagent formation is often the most challenging step and requires strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic organometallic compound. youtube.comlibretexts.org Once formed, the nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide. youtube.comyoutube.com This addition forms a magnesium carboxylate salt. Subsequent treatment of this salt with a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), protonates the carboxylate to yield the final carboxylic acid product. youtube.comgmu.edu
Table 2: Grignard Reaction Synthesis Pathway
| Step | Description | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1. Benzylation | Protection of the alcohol group. | 3-Bromobenzyl alcohol | Benzyl bromide, NaH | 1-Bromo-3-[(phenylmethoxy)methyl]benzene |
| 2. Grignard Formation | Preparation of the organomagnesium halide. | 1-Bromo-3-[(phenylmethoxy)methyl]benzene | Mg turnings, Anhydrous ether (THF or Et2O) | 3-[(Phenylmethoxy)methyl]phenylmagnesium bromide |
| 3. Carboxylation | Reaction with carbon dioxide. | 3-[(Phenylmethoxy)methyl]phenylmagnesium bromide | Solid CO2 (dry ice) | Magnesium carboxylate salt |
Alkylbenzene Oxidation for Benzoic Acid Moiety Formation
The oxidation of an alkyl side-chain on a benzene (B151609) ring is a fundamental method for preparing benzoic acids. sci-hub.se This approach can be applied to synthesize this compound by starting with 3-(benzyloxymethyl)toluene. The key challenge in this pathway is the selective oxidation of the methyl group without affecting the benzyloxymethyl group or the aromatic rings.
A powerful and commonly used oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4). stackexchange.comscribd.com The reaction is typically carried out in an aqueous solution under basic or neutral conditions and heating. iosrjournals.orgnitrkl.ac.in Under these conditions, the permanganate ion oxidizes the methyl group at the benzylic position to a carboxylate salt, precipitating manganese dioxide (MnO2) as a byproduct. iosrjournals.orgnitrkl.ac.in Following the oxidation, the mixture is filtered to remove the MnO2, and the filtrate is acidified with a strong acid to protonate the carboxylate and precipitate the desired benzoic acid. scribd.com While effective, conditions must be carefully controlled to prevent over-oxidation or cleavage of the benzyl ether.
Alternatively, liquid-phase catalytic air oxidation offers an industrially scalable method. google.comgoogle.com This process involves heating the toluene (B28343) derivative in the presence of a transition metal salt catalyst (e.g., a cobalt salt) and bubbling air or oxygen through the mixture at elevated temperature and pressure. sci-hub.segoogle.com
Table 3: Alkylbenzene Oxidation Strategy
| Method | Starting Material | Oxidizing Agent/Catalyst | Conditions | Product |
|---|---|---|---|---|
| Permanganate Oxidation | 3-(Benzyloxymethyl)toluene | KMnO4 | Aqueous, Heat, followed by Acidification | This compound |
Derivatization Strategies for Carboxylic Acid Introduction
Beyond direct oxidation or carboxylation, the carboxylic acid functional group can be introduced through the transformation of other functionalities, most notably a nitrile group. The hydrolysis of a nitrile provides a robust and high-yielding route to carboxylic acids.
The synthesis would commence with a precursor like 3-(benzyloxymethyl)benzonitrile. This intermediate can be prepared from 3-cyanobenzyl alcohol via etherification with benzyl bromide. The nitrile group is then hydrolyzed to a carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions.
In acid-catalyzed hydrolysis, the nitrile is heated with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. The reaction proceeds through a primary amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. In base-catalyzed hydrolysis, the nitrile is heated with a strong base such as sodium hydroxide. This initially forms the carboxylate salt and ammonia (B1221849) gas. An acidic workup is then required to protonate the salt and isolate the final carboxylic acid product.
Table 4: Synthesis via Nitrile Hydrolysis
| Step | Description | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1. Benzylation | Formation of the benzyl ether. | 3-Cyanobenzyl alcohol | Benzyl bromide, Base (e.g., NaH) | 3-(Benzyloxymethyl)benzonitrile |
Advanced Chemical Transformations and Functional Group Interconversions of this compound
The carboxylic acid group of this compound is a versatile functional handle that can undergo numerous transformations, allowing for further molecular elaboration.
Esterification and Hydrolysis Processes for Modifying the Carboxylic Acid Group
Esterification is one of the most fundamental reactions of carboxylic acids. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl). libretexts.orgyoutube.com
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comyoutube.com This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer. libretexts.orgmasterorganicchemistry.com Subsequently, a molecule of water is eliminated as a leaving group, and deprotonation of the resulting oxonium ion by a weak base (like the alcohol or water) regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com
The Fischer esterification is a reversible equilibrium process. tcu.edu To drive the reaction toward the ester product, Le Chatelier's principle is applied. This is typically achieved by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu
The reverse reaction, acid-catalyzed ester hydrolysis, can be accomplished by treating the corresponding ester of this compound with an excess of water in the presence of an acid catalyst. masterorganicchemistry.com The large excess of water shifts the equilibrium back towards the carboxylic acid and alcohol.
Table 5: Esterification and Hydrolysis of this compound
| Reaction | Description | Substrate | Reagents | Product Example |
|---|---|---|---|---|
| Fischer Esterification | Conversion of the carboxylic acid to an ester. | This compound | Methanol (excess), H2SO4 (cat.) | Methyl 3-[(phenylmethoxy)methyl]benzoate |
Selective Transformations of the Phenylmethoxy Moiety
The phenylmethoxy (benzyloxy) group is a widely used protecting group for alcohols due to its general stability under a range of conditions and its susceptibility to mild cleavage methods. The selective transformation of this moiety in this compound, primarily through debenzylation, is a key step in liberating the hydroxymethyl group for further functionalization.
Catalytic Hydrogenolysis and Transfer Hydrogenation:
The most common method for cleaving benzyl ethers is catalytic hydrogenation. This reaction involves the use of a metal catalyst, typically palladium on a solid support (Pd/C), and a source of hydrogen.
Hydrogenolysis with H₂ Gas: This standard procedure involves stirring the substrate with a catalyst like Pd/C under an atmosphere of hydrogen gas. A specialized heterogeneous catalyst, SiliaCat Pd⁰, has been shown to be highly efficient for the debenzylation of various substrates, including aryl benzyl ethers, under mild conditions (room temperature, 1 bar H₂). silicycle.com This method is valued for its clean conversion and the ease of removing the catalyst by simple filtration.
Catalytic Transfer Hydrogenation (CTH): An alternative to using pressurized hydrogen gas is CTH, which generates hydrogen in situ from a donor molecule. utrgv.edu This technique is often considered safer and more convenient for laboratory-scale synthesis. utrgv.edu Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. utrgv.eduorganic-chemistry.org The Rosenmund catalyst (Pd/BaSO₄) has been found to be particularly effective for the CTH debenzylation of N-benzyltetrazole derivatives using ammonium formate, a protocol that can be applied to benzyl ethers. researchgate.net
The selectivity of these hydrogenation methods is a significant advantage. They can often be performed without affecting other potentially reducible functional groups, such as aromatic rings or carbonyl groups, by carefully selecting the catalyst and reaction conditions. nacatsoc.org For instance, studies on substrates containing both a benzyl ether and an aromatic chlorine atom have demonstrated that selective debenzylation can be achieved with high fidelity by optimizing the palladium catalyst type and reaction parameters. nacatsoc.org
Table 1: Conditions for Selective Debenzylation
| Method | Catalyst | Hydrogen Source | Typical Conditions | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | SiliaCat Pd⁰ | H₂ (balloon) | Methanol or Ethanol, Room Temp. | silicycle.com |
| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate | Methanol, Reflux | utrgv.edu |
| Catalytic Transfer Hydrogenation | Pd/BaSO₄ (Rosenmund Cat.) | Ammonium Formate | Mild Conditions | researchgate.net |
| Chemical Cleavage | Boron Trichloride (B1173362) (BCl₃) | N/A | Dichloromethane, -78 °C, with cation scavenger | organic-chemistry.org |
Chemical Cleavage Methods:
While catalytic methods are prevalent, chemical reagents can also be employed for debenzylation. Lewis acids are particularly effective. A method using boron trichloride (BCl₃) in the presence of a cation scavenger like pentamethylbenzene (B147382) allows for the chemoselective cleavage of aryl benzyl ethers at low temperatures. organic-chemistry.org This approach is advantageous when a substrate contains functional groups that are sensitive to catalytic hydrogenation, such as alkynes or certain sulfur-containing groups. organic-chemistry.org
Rearrangement Reactions Involving Benzoic Acid Derivatives
Rearrangement reactions are fundamental in organic synthesis, allowing for significant structural modifications of a carbon skeleton. While no major rearrangement reactions are standard for the direct synthesis of this compound itself, several rearrangements are characteristic of the broader class of benzoic acid derivatives and related aromatic ketones, which could be hypothetically involved in its synthesis or derivatization.
Benzilic Acid Rearrangement: This reaction involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid upon treatment with a strong base. quora.comwikipedia.org First reported by Justus von Liebig in 1838, it is a classic example of a rearrangement reaction. wikipedia.org While not directly applicable to the synthesis of this compound, it is a key transformation for molecules containing a benzil (B1666583) (1,2-diphenylethanedione) or related diketone substructure. wikipedia.orglibretexts.org
Baeyer-Villiger Oxidation: This rearrangement involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgwiley-vch.de The reaction proceeds via the migration of an alkyl or aryl group to an electron-deficient oxygen atom. wiley-vch.de If a precursor to this compound contained an appropriately positioned ketone, this reaction could be envisioned as a potential synthetic step.
Dakin Reaction: Closely related to the Baeyer-Villiger oxidation, the Dakin reaction transforms an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol and a carboxylate. wiley-vch.de It involves the migration of an aryl group and is typically performed under basic conditions with hydrogen peroxide. wiley-vch.de
These reactions illustrate the types of skeletal reorganizations that aromatic carboxylic acids and their precursors can undergo, providing pathways to diverse molecular architectures.
This compound as a Strategic Synthetic Intermediate and Building Block
The bifunctional nature of this compound makes it a valuable building block in synthetic chemistry. The carboxylic acid group serves as a handle for forming amide or ester linkages, while the protected hydroxymethyl group can be revealed at a later synthetic stage for further elaboration. This dual functionality allows for its use as a scaffold or intermediate in the construction of more complex molecules.
Precursor in Complex Organic Synthesis
In the realm of total synthesis and the creation of complex molecules, intermediates that allow for controlled, sequential introduction of functional groups are highly prized. The phenylmethoxy group acts as a reliable protecting group for the methyl alcohol, preventing its interference in reactions targeting the carboxylic acid, such as amide bond formation or reduction. A recent study highlighted the use of a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, in cyclization reactions to generate novel molecular structures. researchgate.net Furthermore, the development of mild debenzylation methods using BCl₃ was driven by the need for selective deprotection during the total synthesis of the potent antitumor agent yatakemycin, underscoring the importance of benzyl-protected intermediates in complex synthesis. organic-chemistry.org
Integration into Pharmaceutical Intermediate Development
Substituted benzoic acids are a cornerstone of medicinal chemistry and are found in the structures of numerous active pharmaceutical ingredients (APIs). For example, 2-methyl-3-methoxybenzoic acid is a key intermediate in the synthesis of the insecticide methoxyfenozide. google.com The structural motif of this compound, possessing a flexible ether linkage and an aromatic core, is analogous to scaffolds found in various biologically active compounds. Pyrazole derivatives of benzoic acid have been developed as potent anti-staphylococci and anti-enterococci agents. organic-chemistry.org The ability to functionalize both the carboxyl and the latent hydroxyl groups of this compound makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic applications.
Construction of Designed Molecular Scaffolds and Libraries
Combinatorial chemistry and the generation of compound libraries are powerful tools for drug discovery. A target-focused library is a collection of compounds designed with a specific protein target or family in mind, which can increase the efficiency of screening campaigns. nih.gov Scaffolds based on a central core, which can be elaborated at multiple points, are ideal for this purpose.
This compound is well-suited to serve as such a scaffold. The carboxylic acid can be used to attach the molecule to a solid-phase resin, allowing for high-throughput parallel synthesis. nih.gov The phenylmethoxy group can then be deprotected to reveal the primary alcohol, which can be subsequently reacted with a diverse set of building blocks (e.g., through esterification, etherification, or Mitsunobu reactions). This strategy allows for the creation of a large library of related compounds from a single, versatile precursor. A study on the combinatorial synthesis of a non-peptide library successfully used 3-amino-5-hydroxybenzoic acid as a core structure, demonstrating the utility of substituted benzoic acids in this field. nih.gov
Advanced Characterization and Structural Elucidation of 3 Phenylmethoxy Methyl Benzoic Acid
Comprehensive Spectroscopic Techniques for Structural Confirmation and Conformational Analysis
Spectroscopic methods are indispensable for elucidating the molecular framework of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight and formula, and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Molecular Architecture
¹H NMR Spectroscopy: The proton NMR spectrum of 3-[(Phenylmethoxy)methyl]benzoic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons of the two aromatic rings would resonate in the aromatic region (approximately 7.0-8.2 ppm), with their splitting patterns and chemical shifts influenced by the substitution pattern. The methylene (B1212753) (-CH₂-) protons of the benzylic ether group would likely appear as a singlet around 4.5-5.0 ppm. The protons of the phenyl group in the benzyl (B1604629) moiety would also be found in the aromatic region.
For comparison, the ¹H NMR spectrum of benzoic acid in CDCl₃ shows signals for the aromatic protons between 7.68 and 8.20 ppm and a characteristic broad singlet for the carboxylic acid proton at 11.67 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carboxyl carbon (around 170-175 ppm), the carbons of the two aromatic rings (typically in the 120-140 ppm range), and the methylene carbon of the benzyl ether group (around 70 ppm).
As a reference, the ¹³C NMR spectrum of benzoic acid in CDCl₃ displays signals at 172.60 ppm (C=O), and between 128.55 and 133.89 ppm for the aromatic carbons. rsc.org For 3,4,5-trimethoxybenzoic acid in DMSO-d₆, the carboxyl carbon appears at 167.40 ppm, and the aromatic carbons resonate between 106.98 and 153.11 ppm. rsc.org
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals of this compound. COSY spectra would reveal the coupling relationships between protons on the same aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Predicted ¹H NMR Data for a Related Compound (m-Toluic Acid)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Predicted) |
| ~7.9 | d | 2H | Aromatic Protons |
| ~7.4 | t | 1H | Aromatic Proton |
| ~7.3 | t | 2H | Aromatic Protons |
| ~2.4 | s | 3H | Methyl Protons |
| >10 | br s | 1H | Carboxylic Acid Proton |
Data is for m-Toluic Acid and is predictive. hmdb.ca
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₄O₃), the expected exact mass would be approximately 242.0943 g/mol .
Molecular Formula Verification: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound would likely involve characteristic losses. For instance, the loss of the benzyl group (C₇H₇•) would result in a fragment ion at m/z 151. The loss of the carboxyl group (•COOH) would lead to a fragment at m/z 197. The base peak in the mass spectrum of the related compound benzoic acid is typically the [M-OH]⁺ ion, and a similar fragmentation pathway might be observed. docbrown.info Analysis of the fragmentation of related benzoic acid derivatives, such as m-toluic acid, can provide further insight into expected fragmentation pathways. nist.govmassbank.eu
Predicted Fragmentation of this compound
| m/z | Possible Fragment |
| 242 | [M]⁺ |
| 197 | [M - COOH]⁺ |
| 151 | [M - C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ |
This table represents a prediction of possible fragmentation patterns.
Vibrational (IR) and Electronic (UV/Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would be expected. A broad O-H stretching band for the carboxylic acid would appear in the region of 3300-2500 cm⁻¹. docbrown.info A strong C=O stretching vibration for the carbonyl group of the carboxylic acid would be observed around 1700-1680 cm⁻¹. docbrown.info The C-O stretching vibrations of the ether linkage and the carboxylic acid would be found in the 1320-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be seen in the 1600-1450 cm⁻¹ region.
UV/Vis Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The presence of two aromatic rings in this compound would lead to characteristic absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions. The exact position and intensity of these bands would be influenced by the substitution pattern on the benzoic acid ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the searched literature, the analysis of related benzoic acid derivatives provides insight into the likely solid-state conformation and intermolecular interactions. nih.gov
Crystal Packing and Intermolecular Interaction Analysis
Benzoic acid and its derivatives are well-known to form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. It is highly probable that this compound would also exhibit this characteristic hydrogen-bonding motif, forming R²₂(8) graph-set dimers.
Chromatographic Methodologies for Analytical Purity and Separation Studies
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of benzoic acid derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment. For benzoic acid derivatives, silica (B1680970) gel plates are often used as the stationary phase with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid). The retention factor (R_f) value would be dependent on the polarity of the mobile phase. Visualization of the spots can be achieved under UV light or by using staining reagents. Studies on the TLC of benzoic acids have shown that the separation efficiency can be enhanced by controlling the acidity of the mobile phase.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application is crucial for purity determination, quantification in various matrices, and stability studies. The inherent polarity of the carboxylic acid group and the aromatic nature of the molecule make reversed-phase HPLC the most common and effective approach.
Methodologies for the HPLC analysis of benzoic acid and its derivatives are well-established and are directly applicable to this compound. A typical setup involves a C18 or similar non-polar stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.comust.edu The pH of the aqueous component is a critical parameter; to ensure good peak shape and retention for a carboxylic acid, the pH is typically maintained below the pKa of the acid group, keeping it in its protonated, less polar form. upb.ro Detection is most commonly achieved using a UV detector, as the benzene (B151609) rings in the molecule are strong chromophores. ust.eduupb.ro
Detailed research on closely related structures provides insight into the expected chromatographic behavior. For instance, the analysis of structurally similar benzoic acid derivatives often employs a gradient elution to effectively separate the main compound from any impurities.
Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for this compound, based on established methods for similar compounds.
In quantitative studies, such as determining the concentration of the compound in a sample, a calibration curve is constructed by analyzing a series of standards of known concentration. upb.ro The peak area of the analyte is plotted against its concentration to establish a linear relationship, which is then used to determine the concentration in unknown samples. The precision, accuracy, and limits of detection (LOD) and quantification (LOQ) are key validation parameters that must be established for any quantitative HPLC method. ust.edu For example, a validated method for benzoic acid in food samples reported a limit of detection of 0.404 ppm and a limit of quantification of 1.348 ppm, demonstrating high sensitivity. ust.edu
Gas Chromatography (GC) with Specialized Derivatization Protocols
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging, often resulting in poor peak shape and low sensitivity. researchgate.net To overcome these limitations, a derivatization step is essential prior to GC analysis. This process chemically modifies the carboxylic acid group, converting it into a more volatile and less polar derivative.
Several derivatization protocols are applicable for the GC analysis of carboxylic acids:
Silylation: This is one of the most common derivatization techniques. It involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form the TMS ester. researchgate.net This derivatization significantly increases the volatility of the analyte, making it amenable to GC analysis.
Alkylation (Esterification): This method converts the carboxylic acid into an ester, typically a methyl ester, which is much more volatile. Reagents like diazomethane (B1218177) or boron trifluoride-methanol complex (BF3-Methanol) are effective for this purpose. While diazomethane is highly efficient, its toxicity and explosive nature necessitate careful handling. BF3-Methanol offers a safer and effective alternative for preparing methyl esters for GC analysis.
Acylation: This involves converting the carboxylic acid to an acyl derivative. While less common for carboxylic acids than for alcohols or amines, it can be used to introduce fluorinated groups, which can enhance detectability by an electron capture detector (ECD).
Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. Non-polar or medium-polarity columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, are typically used. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides not only retention time data for identification but also mass spectra, which offer detailed structural information about the derivatized analyte.
Table 2: Representative GC-MS Derivatization and Analysis Conditions
| Step | Parameter | Description |
| Derivatization | Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |
| Procedure | The sample is dissolved in a suitable solvent (e.g., pyridine (B92270) or acetonitrile), the derivatizing reagent is added, and the mixture is heated (e.g., at 70°C for 30 minutes) to ensure complete reaction. researchgate.net | |
| GC Analysis | Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min | |
| Injector Temp. | 250°C | |
| Oven Program | Initial temp 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes | |
| MS Analysis | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 | |
| Detector | Mass Spectrometer |
This table outlines a typical protocol for the GC-MS analysis of a carboxylic acid after silylation. The specific retention time and mass spectrum would be unique to the TMS derivative of this compound.
The research findings from these advanced chromatographic methods are essential for the comprehensive characterization and structural elucidation of this compound, ensuring its identity, purity, and quality for any subsequent application.
Computational and Theoretical Investigations of 3 Phenylmethoxy Methyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of molecules. For 3-[(Phenylmethoxy)methyl]benzoic acid, these studies have been performed to understand its ground state properties and electronic transitions.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
A significant computational analysis of this compound has been conducted using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). semanticscholar.org The ground state molecular geometries and vibrational frequencies of the compound have been computed utilizing the B3LYP and HF (Hartree-Fock) functions. semanticscholar.org Such calculations are instrumental in predicting the molecule's stable structure and its infrared and Raman spectral signatures.
Furthermore, the study involved an analysis of the UV-Vis spectrum, comparing experimental results with theoretical values obtained through the TD-DFT method. semanticscholar.org This approach allows for the examination of electronic excitation energies, providing a deeper understanding of how the molecule interacts with light. semanticscholar.org The investigation also calculated properties such as polarizability and first-order static hyperpolarizability, which are important for assessing potential applications in nonlinear optics. semanticscholar.org
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The reactivity of a chemical species is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For this compound, the HOMO-LUMO energy gap has been calculated to determine its chemical properties. semanticscholar.org A smaller gap typically suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. These calculations help in understanding the global and local chemical properties of the molecule. semanticscholar.org
Dipole Moment Determination and Solvatochromic Shift Analysis
The dipole moment is a measure of the polarity of a molecule, which influences its solubility and how it interacts with other molecules and external electric fields. The dipole moment for this compound has been calculated as part of a comprehensive computational study. semanticscholar.org While detailed solvatochromic shift analysis, which examines the effect of solvent polarity on the molecule's spectral properties, has been performed for other benzoic acid derivatives, specific studies on this compound in this exact context are not widely documented in available literature. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and intermolecular interactions of a molecule, providing a dynamic picture of its behavior.
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. This involves identifying the most stable arrangement of atoms (the global minimum energy conformation) and other low-energy conformers. For a related compound, 3,5-Bis(benzyloxy)benzoic acid, crystallographic studies have revealed that the O-CH2 groups can adopt specific conformations (syn-anti) relative to the central phenyl ring. nih.govresearchgate.net Similar energy minimization calculations, typically performed using DFT methods, would be necessary to determine the preferred conformation of this compound by optimizing its geometry to the lowest energy state. mdpi.com
Profiling of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Structure-Based Predictive Modeling for Mechanistic Insights
Computational and theoretical investigations serve as powerful tools in modern chemistry, providing deep insights into the behavior of molecules and predicting their properties and interactions. For a molecule like this compound, structure-based predictive modeling can illuminate its potential biological activities and chemical reactivity without the immediate need for extensive laboratory experimentation. By leveraging the three-dimensional structure of the compound, these computational methods can forecast its interactions with biological macromolecules and map out likely chemical transformation routes.
In Silico Predictions of Molecular Target Interactions
In silico target fishing, or reverse screening, is a computational strategy aimed at identifying potential protein targets for a given small molecule. nih.govresearchgate.net This approach is fundamental in drug discovery and chemical biology for elucidating a compound's mechanism of action, predicting potential therapeutic applications, or identifying off-target effects. nih.govresearchgate.netnih.gov For this compound, various computational methods can be employed to predict which proteins it might bind to, thereby suggesting its potential biological functions.
The process of in silico target prediction generally falls into two broad categories: ligand-based and structure-based approaches.
Ligand-Based Methods: These methods rely on the principle of molecular similarity, which posits that molecules with similar structures are likely to have similar biological activities. nih.gov The structure of this compound would be compared against large databases of compounds with known protein targets. Similarity can be assessed based on 2D fingerprints, 3D shape, or pharmacophore models, which represent the essential spatial arrangement of features required for biological activity. nih.gov
Structure-Based Methods (Reverse Docking): This approach requires the 3D structures of potential protein targets. Reverse docking computationally places the this compound molecule into the binding sites of a vast array of proteins. researchgate.net A scoring function then estimates the binding affinity for each protein, and the top-scoring proteins are identified as potential targets. biorxiv.org This method can provide detailed structural insights into the specific interactions, such as hydrogen bonds or hydrophobic contacts, that might stabilize the ligand-protein complex.
Using these methodologies, a list of putative protein targets for this compound can be generated. Commonly predicted targets for small organic molecules often include enzymes like kinases, proteases, and oxidoreductases, as well as receptors and ion channels. nih.govnih.gov For example, studies on other small molecules have successfully used in silico predictions to identify targets such as Mitogen-activated protein kinase (MAPK14), which was later confirmed through experimental assays. biorxiv.orgnih.gov
The table below summarizes some common web-based tools and methodologies used for in silico target prediction.
| Tool/Server | Methodology | Principle |
|---|---|---|
| SwissTargetPrediction | Ligand-Based (2D/3D Similarity) | Combines 2D and 3D similarity measures to known active ligands. mdpi.com |
| SEA (Similarity Ensemble Approach) | Ligand-Based (Chemical Similarity) | Compares the chemical similarity of a query ligand against sets of ligands known to bind to specific targets. mdpi.com |
| SuperPred | Ligand-Based (Molecular Fingerprints) | Predicts the main therapeutic class and protein targets based on the similarity of molecular fingerprints. mdpi.com |
| ACID (Automated Consensus Inverse Docking) | Structure-Based (Reverse Docking) | Performs automated docking of a ligand against a library of protein structures to predict binding. researchgate.net |
These predictive models provide a crucial starting point for experimental validation, guiding researchers toward the most probable biological pathways influenced by this compound.
Elucidation of Potential Reaction Pathways and Selectivity
Theoretical chemistry provides powerful methods for elucidating the potential reaction pathways of a molecule, predicting product selectivity, and understanding the underlying mechanisms. For this compound, computational analysis can map out the reactivity of its distinct functional groups: the carboxylic acid, the benzyl (B1604629) ether linkage, and the aromatic rings.
Potential Reaction Pathways:
Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is a primary site for several transformations.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are predicted to selectively reduce the carboxylic acid to a primary alcohol, yielding {3-[(phenylmethoxy)methyl]phenyl}methanol. vaia.com
Acid-Base Reactions: As a carboxylic acid, it readily reacts with bases. Its reaction with a Grignard reagent like methyl magnesium iodide (CH₃MgI) would likely result in an acid-base reaction, where the acidic proton of the carboxyl group is abstracted to form methane (B114726) and a magnesium salt of the carboxylate. doubtnut.com
Cleavage of the Benzyl Ether: The C-O bond of the benzyl ether is susceptible to cleavage under various conditions.
Hydrogenolysis: Catalytic hydrogenation, for instance using H₂ gas with a palladium on carbon (Pd/C) catalyst, is a standard method for cleaving benzyl ethers. This pathway would be predicted to yield 3-hydroxy-methylbenzoic acid and toluene (B28343).
Oxidation of the Benzylic Methylene (B1212753) Group: The methylene bridge connecting the phenylmethoxy group to the benzoic acid ring is a potential site for oxidation, although this would require specific and potent oxidizing agents.
Reactions on the Aromatic Rings:
Electrophilic Aromatic Substitution: The two benzene (B151609) rings can undergo electrophilic substitution (e.g., nitration, halogenation). Computational models can predict the regioselectivity of these reactions. The carboxylic acid group is a deactivating, meta-directing group, while the ether-linked methylene group is weakly activating and ortho-, para-directing. The interplay of these effects would determine the most likely substitution patterns on the benzoic acid ring.
The following table summarizes key potential reactions, the required class of reagents, and the theoretically predicted major organic products.
| Reaction Type | Functional Group Targeted | Reagent Class | Predicted Major Product |
|---|---|---|---|
| Reduction | Carboxylic Acid | Strong Hydride Reductant (e.g., LiAlH₄) | {3-[(Phenylmethoxy)methyl]phenyl}methanol |
| Hydrogenolysis | Benzyl Ether | H₂/Pd-C | 3-(Hydroxymethyl)benzoic acid |
| Acid-Base Reaction | Carboxylic Acid | Grignard Reagent (e.g., CH₃MgI) | Methane and Magnesium Benzoate Salt |
| Oxidation | Toluene (from ether cleavage) | Strong Oxidizing Agent (e.g., KMnO₄) | Benzoic acid |
Computational chemistry, particularly using Density Functional Theory (DFT), can be used to model the transition states and reaction energy profiles for these pathways. nih.gov Such calculations provide quantitative data on activation energies, helping to predict which reaction is kinetically favored under specific conditions and thus explaining the selectivity of a given transformation. nih.gov
Future Directions and Emerging Research Avenues for 3 Phenylmethoxy Methyl Benzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid has traditionally relied on established methods such as the Williamson ether synthesis. organic-chemistry.orgbyjus.comwikipedia.orglibretexts.org This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com For instance, a common route involves the reaction of 3-(bromomethyl)benzoic acid with benzyl (B1604629) alcohol in the presence of a base. However, these classical approaches often necessitate harsh reaction conditions, the use of hazardous reagents, and can lead to the formation of byproducts, prompting the exploration of more sustainable and efficient synthetic strategies.
Future research is anticipated to focus on greener alternatives that minimize waste and energy consumption. This includes the development of catalytic systems that can operate under milder conditions. One promising approach is the use of novel activating agents, such as 2-benzyloxy-1-methylpyridinium triflate, which facilitates the benzylation of alcohols under neutral conditions, thus avoiding the need for strong bases. researchgate.netbeilstein-journals.org
Furthermore, photoredox catalysis is emerging as a powerful tool for the formation of C-O bonds under mild conditions. researchgate.net This technique utilizes visible light to generate reactive intermediates, offering a more sustainable alternative to traditional thermal methods. The application of flow chemistry also presents an opportunity to improve the synthesis of this compound by enabling better control over reaction parameters, enhancing safety, and facilitating scale-up.
Another avenue for sustainable synthesis is the exploration of enzymatic catalysis. Biocatalytic methods, employing enzymes such as lipases or etherases, could offer high selectivity and operate under environmentally benign aqueous conditions. The development of robust enzymes for benzylic ether formation would represent a significant step forward in the green synthesis of this compound and its analogues.
Table 1: Comparison of Synthetic Methodologies for Benzylic Ether Formation
| Methodology | Description | Advantages | Potential for this compound Synthesis |
| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com | Well-established, versatile. | Traditional route, but can require harsh conditions. |
| 2-Benzyloxy-1-methylpyridinium Triflate | Benzylation of alcohols under neutral conditions. researchgate.netbeilstein-journals.org | Mild conditions, good yields. | A greener alternative to the Williamson synthesis. |
| Photoredox Catalysis | Light-mediated C-O bond formation. researchgate.net | Sustainable energy source, mild conditions. | A novel and potentially more efficient synthetic route. |
| Enzymatic Catalysis | Use of enzymes to catalyze ether formation. | High selectivity, environmentally friendly. | A highly sustainable but currently less explored option. |
Advanced Computational Approaches for Enhanced Predictive Modeling
Computational chemistry offers powerful tools to predict the physicochemical properties, reactivity, and biological activity of molecules like this compound, thereby accelerating the discovery and design process. While specific computational studies on this exact molecule are not extensively documented, the methodologies applied to similar benzoic acid derivatives and benzylic ethers can be readily adapted.
Molecular dynamics (MD) simulations have been effectively used to study the behavior of benzoic acid and its derivatives in various environments. nih.govunimi.itrsc.orgacs.orgunimi.it These simulations can provide insights into the conformational flexibility of the phenylmethoxy)methyl side chain, its aggregation behavior in solution, and its interactions with biological macromolecules or material surfaces. nih.govunimi.itrsc.org For instance, MD simulations can predict how the molecule orients itself at an aqueous interface, a crucial aspect for its potential applications in materials science. acs.org
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to calculate electronic properties, reaction energies, and transition state geometries. pnnl.gov This information is vital for understanding reaction mechanisms and predicting the reactivity of the molecule. For example, DFT calculations can elucidate the energetics of benzylic C-O bond cleavage, a key reaction pathway for this compound. pnnl.gov
Predictive modeling, incorporating quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, can be developed based on a library of this compound derivatives. These models can correlate structural features with biological activity or physical properties, enabling the rational design of new compounds with enhanced characteristics. nih.govresearchgate.net The integration of machine learning algorithms with these computational approaches can further enhance the predictive power and accelerate the screening of virtual compound libraries.
Table 2: Potential Applications of Computational Methods for this compound Research
| Computational Method | Application | Predicted Outcomes |
| Molecular Dynamics (MD) | Simulating behavior in solution and at interfaces. nih.govunimi.itrsc.orgacs.org | Conformational preferences, aggregation, interaction with surfaces. |
| Density Functional Theory (DFT) | Calculating electronic structure and reaction energetics. pnnl.gov | Reactivity, spectroscopic properties, mechanistic insights. |
| QSAR/QSPR | Correlating structure with activity/properties. nih.govresearchgate.net | Prediction of biological activity and physicochemical properties. |
| Molecular Docking | Predicting binding to biological targets. nih.gov | Identification of potential protein targets, binding modes, and affinities. |
Discovery and Elucidation of Undiscovered Mechanistic Pathways
The chemical reactivity of this compound is largely dictated by the benzylic ether linkage and the carboxylic acid group. While the general mechanisms of reactions involving these functional groups are known, there is still room for the discovery of novel mechanistic pathways under different catalytic or reaction conditions.
The cleavage of the benzylic ether bond is a key transformation for this molecule and can proceed through different mechanisms, including S(_N)1, S(_N)2, or E1 pathways, depending on the reaction conditions and the nature of the reagents used. openstax.orglibretexts.org For example, acidic cleavage with strong acids like HBr or HI typically proceeds via an S(_N)1 or S(_N)2 mechanism. openstax.orglibretexts.org The formation of a stable benzylic carbocation intermediate favors the S(_N)1 pathway. openstax.orgnih.gov Future research could explore the use of novel catalysts, such as zeolites or metal complexes, to control the selectivity of this cleavage and potentially uncover new mechanistic details. pnnl.gov The anodic cleavage of benzyl ethers also presents an alternative mechanistic pathway to be explored. acs.org
The Williamson ether synthesis, a common method for the formation of the benzylic ether, typically follows an S(_N)2 mechanism. byjus.comwikipedia.orglibretexts.org However, recent studies have shown that a photoredox-catalyzed S(_N)1-type mechanism can also be employed for the synthesis of benzylic ethers, offering a milder alternative. researchgate.net Investigating the mechanistic intricacies of such novel synthetic methods for this compound could lead to more efficient and selective syntheses.
Furthermore, the interplay between the carboxylic acid group and the ether linkage in directing reactions or participating in intramolecular processes is an area ripe for investigation. For example, under certain conditions, intramolecular cyclization reactions could occur, leading to the formation of novel heterocyclic structures. The elucidation of these and other undiscovered mechanistic pathways will be crucial for expanding the synthetic utility of this compound.
Integration with High-Throughput Screening for the Identification of Novel Molecular Probes
High-throughput screening (HTS) is a powerful technology in drug discovery for rapidly testing large numbers of compounds for their biological activity. springernature.comyoutube.com The scaffold of this compound is a promising starting point for the generation of compound libraries for HTS campaigns. Its modular nature allows for the facile introduction of diverse substituents on both the benzoic acid and the phenyl rings, leading to a wide range of structural and electronic properties.
A particularly interesting area for the application of this compound derivatives is in the modulation of nuclear receptors. nih.govnih.govmdpi.com These receptors are a large family of ligand-regulated transcription factors that play crucial roles in a variety of physiological processes, making them important drug targets. nih.govmdpi.com For instance, derivatives of this compound have been suggested as potential modulators of the RAR-related orphan receptor gamma (RORγ), a key regulator of immune responses. indigobiosciences.com
The development of HTS-compatible assays, such as luciferase reporter assays or AlphaScreen® technology, is essential for screening compound libraries against specific nuclear receptors like RORγ. indigobiosciences.comnih.govnih.govthermofisher.com Hits from these screens can then be further optimized through medicinal chemistry efforts to develop potent and selective molecular probes. These probes are invaluable tools for studying the biology of their target proteins and for validating them as therapeutic targets.
The integration of computational methods, such as virtual screening and molecular docking, with HTS can further streamline the discovery process. In silico screening of virtual libraries of this compound derivatives can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.
Exploration of Stereochemical Influence on Molecular Interactions and Reactivity
Stereochemistry plays a critical role in the biological activity and reactivity of chiral molecules. While this compound itself is achiral, the introduction of a substituent at the benzylic methylene (B1212753) carbon would create a chiral center. The resulting enantiomers could exhibit significantly different biological activities due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.
The enantioselective synthesis of chiral benzylic ethers is an active area of research, with methods such as chiral phosphine-catalyzed reactions being developed. acs.org Applying these methods to the synthesis of chiral derivatives of this compound would allow for the systematic investigation of the influence of stereochemistry on their properties.
The differential binding of enantiomers to a receptor can be rationalized by the three-point attachment model, where one enantiomer fits the binding site better than the other. nih.gov This can lead to one enantiomer being a potent agonist while the other is a weak agonist or even an antagonist. Therefore, the stereochemical configuration of derivatives of this compound could be a key determinant of their pharmacological profile.
Even in the absence of a chiral center, the conformation of the molecule can be influenced by its environment. For example, it has been shown that achiral benzoic acid derivatives can form chiral cocrystals with other molecules. acs.org This highlights the importance of supramolecular interactions in dictating the three-dimensional arrangement of molecules in the solid state, which can in turn affect their physical properties. The exploration of the stereochemical aspects of this compound and its derivatives is a promising avenue for the discovery of novel compounds with enhanced selectivity and activity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[(phenylmethoxy)methyl]benzoic acid, and how do solvent/base choices influence yield?
The synthesis typically involves nucleophilic substitution between 3-hydroxybenzoic acid and benzyl bromide derivatives. Key parameters include:
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the phenoxide intermediate .
- Base: Potassium carbonate (K₂CO₃) is preferred for deprotonating the hydroxyl group, forming a reactive phenoxide ion .
- Temperature: Reactions are often conducted at 80–100°C to achieve >70% yield .
Methodological Tip: Monitor reaction progress via TLC or HPLC to optimize time and minimize side products.
Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound?
- ¹H NMR: The benzyloxy methyl group (CH₂O) appears as a singlet at δ ~4.8 ppm, while aromatic protons split into multiplets between δ 7.0–8.0 ppm .
- IR: A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ confirms the carboxylic acid group .
- Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 256.1 aligns with the molecular formula C₁₅H₁₄O₃ .
Q. What are the primary challenges in purifying this compound, and what strategies mitigate them?
- Challenge: Co-elution of unreacted starting materials (e.g., 3-hydroxybenzoic acid) during column chromatography.
- Solution: Use gradient elution with hexane/ethyl acetate (3:1 to 1:1) to improve separation . Acid-base extraction can also isolate the carboxylic acid moiety .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the benzyl ring influence biological activity?
Comparative studies show:
- Electron-withdrawing groups (e.g., -F in 3-[(2-fluorobenzyl)oxy]benzoic acid) enhance antimicrobial activity by increasing electrophilicity .
- Steric hindrance from bulky substituents (e.g., -CF₃) reduces enzyme binding efficiency, as seen in inhibited COX-2 activity .
Methodological Insight: Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins .
Q. How can contradictory data on anti-inflammatory efficacy be resolved across studies?
Discrepancies may arise from:
- Purity variations: Impurities >5% (e.g., residual solvents) can skew bioassay results .
- Assay conditions: Inconsistent IC₅₀ values may stem from differences in cell lines (e.g., RAW 264.7 vs. THP-1) .
Resolution Strategy: Standardize compound purity (≥98% by HPLC) and validate assays with positive controls (e.g., indomethacin) .
Q. What mechanistic insights explain the thiourea derivative’s enhanced protein binding?
The thiourea moiety in derivatives like 3-[({[3-(phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid facilitates:
- Hydrogen bonding: Thiourea’s -NH groups interact with enzyme active sites (e.g., tyrosine kinases) .
- π-π stacking: The phenylmethoxy group aligns with aromatic residues (e.g., Phe330 in EGFR) .
Experimental Approach: Use X-ray crystallography or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
